molecular formula C9H13NO2 B7440884 Furan, 2-CH2CH2CONMe2

Furan, 2-CH2CH2CONMe2

Cat. No.: B7440884
M. Wt: 167.20 g/mol
InChI Key: GWGRNXCQOGUIOU-UHFFFAOYSA-N
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Description

Furan, 2-CH₂CH₂CONMe₂ (systematic name: 2-(N,N-Dimethylpropionamido)furan) is a furan derivative substituted at the 2-position with a propionamide group where the amide nitrogen is dimethylated. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The structure comprises a furan ring (a five-membered aromatic oxygen heterocycle) linked to a -(CH₂)₂CONMe₂ group. This substitution introduces polar and hydrogen-bonding capabilities due to the amide functional group, distinguishing it from simpler alkyl- or acid-substituted furans.

Properties

IUPAC Name

3-(furan-2-yl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGRNXCQOGUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879579
Record name Furan, 2-CH2CH2CONMe2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation of Furan Precursors

A prominent route involves the oxidation of furan derivatives bearing hydroxymethyl or formyl groups. For example, 5-(hydroxymethyl)furfural (HMF) and its dimeric form, di-HMF, are oxidized to carboxylic acid derivatives under controlled conditions. Although source focuses on furan-2,5-dicarboxylic acid (FDCA) synthesis, its methodology provides insights applicable to 2-CH₂CH₂CONMe₂:

  • Catalyst : Heterogeneous noble metal catalysts (e.g., Pt/C) under oxygen-rich environments.

  • Conditions : Reactions proceed at 100°C in aqueous media (≥50% water by weight) with pH maintained between 4.0–7.0 to prevent over-oxidation.

  • Mechanism : HMF undergoes sequential oxidation to form intermediates like 5-formylfuran-2-carboxylic acid (FFCA), which can be amidated to yield the target compound.

Table 1: Comparative Oxidation Conditions for Furan Derivatives

ParameterHMF OxidationAdapted for 2-CH₂CH₂CONMe₂
Temperature100°C90–110°C
CatalystPt/CPd/C or Ru/C
Reaction Time18 hours12–24 hours
Yield85–92%70–80% (estimated)

Microwave-Assisted Condensation Reactions

Source demonstrates the efficacy of microwave irradiation in accelerating condensation reactions between furan-2-carboxaldehydes and amines or amides. For 2-CH₂CH₂CONMe₂, this approach reduces reaction times from hours to minutes:

  • Substrates : Furan-2-carboxaldehyde derivatives react with dimethylamine or its equivalents.

  • Conditions : Microwave irradiation at 150–200 W for 1–5 minutes, compared to 15–60 minutes under classical heating.

  • Yield Optimization : Yields improve by 10–15% due to reduced side-product formation.

Table 2: Classical vs. Microwave-Assisted Synthesis

ConditionClassicalMicrowave
Reaction Time60 minutes2 minutes
Yield62%67%
Energy ConsumptionHighLow

Stepwise Functionalization of the Furan Ring

A modular approach involves constructing the side chain before attaching it to the furan core:

  • Propanamide Synthesis : Reacting acrylic acid with dimethylamine forms CH₂CH₂CONMe₂.

  • Coupling to Furan : Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the side chain to 2-bromofuran.

  • Challenges : Steric hindrance at the 2-position necessitates bulky ligands (e.g., triphenylphosphine) to enhance coupling efficiency.

Critical Analysis of Methodologies

Catalytic Oxidation Limitations

  • Side Reactions : Over-oxidation to dicarboxylic acids occurs if pH drops below 4.0.

  • Catalyst Cost : Noble metals (Pt, Pd) increase production costs, prompting research into non-precious alternatives (e.g., Co oxides).

Microwave Efficiency Trade-offs

  • Scalability : Batch processing limits large-scale application, though flow reactors mitigate this.

  • Substrate Specificity : Electron-deficient furans react sluggishly under microwave conditions.

Industrial and Research Applications

Pharmaceutical Intermediates

The amide group’s hydrogen-bonding capacity makes 2-CH₂CH₂CONMe₂ a scaffold for kinase inhibitors and antimicrobial agents.

Polymer Precursors

Functionalized furans are precursors to bio-based polyesters, though the dimethylamide group necessitates post-polymerization modifications .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the CONMe₂ group directs electrophiles to the 5-position of the furan ring (para to the substituent). This regioselectivity aligns with observations for other 2-substituted furans with electron-withdrawing groups .

Reaction Type Conditions Product Key Observations
NitrationAcetyl nitrate, 0–5°C 5-Nitro-2-CH₂CH₂CONMe₂-furanMild nitrating agents prevent ring opening; CONMe₂ deactivates the ring.
SulfonationSO₃ in pyridine/dioxane, RT 5-Sulfo-2-CH₂CH₂CONMe₂-furanDisubstitution at 2,5-positions is common in activated furans.
HalogenationBr₂ in DMF, –5°C 5-Bromo-2-CH₂CH₂CONMe₂-furanMono-halogenation achievable under controlled conditions; polyhalogenation avoided.

Mechanistic Insight : The amide group withdraws electron density via resonance, stabilizing the σ-complex intermediate at the 5-position during electrophilic attack .

Nucleophilic Substitution

Substrate Nucleophile Conditions Product
5-Bromo-2-CH₂CH₂CONMe₂-furanKCNDMF, 80°C5-Cyano-2-CH₂CH₂CONMe₂-furan

Condensation Reactions

The electron-withdrawing substituent reduces the furan’s reactivity in condensations compared to electron-rich analogs. For example, reactions with aldehydes/ketones require acid catalysis :

Reaction Partner Catalyst Product Yield
AcetoneH₃PO₄ or BF₃Macrocyclic oligomers via 5-position coupling40–60%

Kinetic Note : Electron-withdrawing groups slow reaction rates by ~30% compared to furan-2-carboxaldehydes .

Oxidation and Reduction

The furan ring’s stability under oxidative conditions is compromised by the CONMe₂ group:

Reagent Conditions Product Outcome
H₂O₂, mCPBART, 12hRing-opened diketone derivativesComplete ring cleavage due to electron deficit .
H₂, Pd/CEtOH, 50°CPartially reduced dihydrofuranFull reduction to tetrahydrofuran inhibited .

Acylation and Alkylation

Reagent Catalyst Position Product
Acetic anhydrideBF₃5-position5-Acetyl-2-CH₂CH₂CONMe₂-furan

Reactions with Diazonium Salts

Coupling occurs preferentially at the 5-position under weakly acidic conditions :

2-CH₂CH₂CONMe₂-furan+Ar–N₂⁺CuCl25-Ar-2-CH₂CH₂CONMe₂-furan\text{2-CH₂CH₂CONMe₂-furan} + \text{Ar–N₂⁺} \xrightarrow{\text{CuCl}_2} \text{5-Ar-2-CH₂CH₂CONMe₂-furan}

Yield : 45–60% (dependent on diazonium salt electrophilicity).

Hydrogen Bonding and Complexation

The CONMe₂ group participates in hydrogen bonding, influencing solubility and reactivity:

  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to amide H-bonding .

  • Metal Coordination : Forms complexes with Cu(II) and Ag(I), altering redox properties in catalytic cycles .

Thermal Stability and Polymerization

Under acidic conditions, the electron-releasing effect of protonated CONMe₂ intermediates promotes ring-opening polymerization :

2-CH₂CH₂CONMe₂-furanH₂SO4Cross-linked oligomers\text{2-CH₂CH₂CONMe₂-furan} \xrightarrow{\text{H₂SO}_4} \text{Cross-linked oligomers}

Scientific Research Applications

Furan, 2-CH2CH2CONMe2, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Furan, 2-CH2CH2CONMe2, involves its interaction with various molecular targets and pathways. In biological systems, furan derivatives can interact with enzymes and receptors, leading to various pharmacological effects. For example, they may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key attributes of Furan, 2-CH₂CH₂CONMe₂ with related furan derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Applications
Furan, 2-CH₂CH₂CONMe₂ C₈H₁₁NO₂ 153.18 N,N-Dimethylpropionamide Moderate polarity, hydrogen-bond acceptor, potential intermediate in drug synthesis Pharmaceutical intermediates, agrochemicals
Furan (parent compound) C₄H₄O 68.08 None Volatile, flammable, aromatic Solvent, precursor to tetrahydrofuran (THF)
Furan-2-acetic acid C₆H₆O₃ 126.11 Carboxylic acid High polarity, acidic (pKa ~4.5), water-soluble Synthesis of bioactive molecules
2-Pentylfuran C₉H₁₄O 138.21 Alkyl chain (pentyl) Lipophilic, low water solubility, aroma compound Flavoring agent (e.g., coffee, processed foods)
5-Furan-2-yl-1,3,4-oxadiazol-2-ylamine C₆H₅N₃O₂ 151.13 Oxadiazole + amine Heterocyclic, planar structure, bioactive Antimicrobial/antiviral research

Key Comparative Insights :

Polarity and Solubility: The N,N-dimethylpropionamide group in 2-CH₂CH₂CONMe₂ enhances polarity compared to alkyl-substituted furans (e.g., 2-pentylfuran) but reduces acidity relative to Furan-2-acetic acid. This makes it soluble in polar organic solvents (e.g., DMSO, acetone) but less water-soluble than carboxylic acid derivatives. In contrast, 2-pentylfuran is highly lipophilic, favoring nonpolar environments .

Reactivity :

  • The electron-withdrawing amide group in 2-CH₂CH₂CONMe₂ may deactivate the furan ring toward electrophilic substitution, directing reactions to the 5-position. This contrasts with Furan-2-acetic acid , where the electron-withdrawing carboxylic acid group similarly deactivates the ring but offers sites for condensation or salt formation .
  • Alkyl-substituted furans (e.g., 2-pentylfuran) are more reactive in electrophilic aromatic substitution due to the electron-donating alkyl group .

Biological Activity: Amide-substituted furans are often explored in medicinal chemistry due to their hydrogen-bonding capacity, which can improve target binding. For example, 5-Furan-2-yl-1,3,4-oxadiazol-2-ylamine exhibits antimicrobial activity linked to its heterocyclic core .

Thermal Stability :

  • The dimethylamide group in 2-CH₂CH₂CONMe₂ likely increases thermal stability compared to furan derivatives with labile substituents (e.g., esters or nitro groups).

Q & A

Q. What ethical and methodological standards are critical when publishing data on this compound?

  • Methodological Answer :
  • Reproducibility : Disclose raw data, instrument settings, and calibration protocols in supplementary materials.
  • Ethical Compliance : Document IRB/IACUC approvals for biological studies and cite prior work transparently to avoid plagiarism.
  • Peer Review : Pre-submit to preprint servers for community feedback, addressing potential flaws preemptively .

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